酢酸アルミニウム

概要

説明

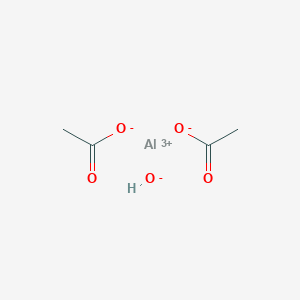

Aluminum subacetate, also known as basic aluminum acetate, is a chemical compound with the molecular formula C₄H₇AlO₅. It is a white, amorphous powder that is slightly hygroscopic and has a faint acetic acid smell. This compound is used in various applications, including as a mordant in dyeing and printing, an astringent, and a disinfectant .

科学的研究の応用

Aluminum subacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Employed in biological studies for its astringent and antiseptic properties.

Medicine: Utilized in topical formulations for its astringent and disinfectant properties.

作用機序

Target of Action

Aluminum subacetate, also known as basic aluminum acetate, primarily targets the skin and mucous membranes . It is used to prevent infection and treat irritation around the rectum .

Mode of Action

Aluminum subacetate acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action can help to reduce inflammation and irritation.

Biochemical Pathways

Aluminum responsive proteins are associated with starch, sucrose, and other carbohydrate metabolic pathways

Pharmacokinetics

It is generally understood that aluminum compounds have poor absorption and are largely excreted unchanged in the urine

Result of Action

The primary result of aluminum subacetate’s action is the reduction of irritation and prevention of infection in the area of application . By acting as an astringent, it can help to reduce inflammation and irritation, providing relief for conditions such as hemorrhoids, post-operative pain, proctitis, pruritus ani, and mild anal fissures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminum subacetate. For example, the solubility of aluminum, as with other metals, is highly pH dependent, which increases when pH decreases Therefore, the pH of the environment in which aluminum subacetate is used can affect its solubility and, consequently, its bioavailability and efficacy

生化学分析

Biochemical Properties

Aluminum Subacetate interacts with various biomolecules in biochemical reactions. It has been found to be associated with starch, sucrose, and other carbohydrate metabolic pathways

Cellular Effects

Aluminum Subacetate has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to have antiseptic and disinfectant properties . It is also known to cause damage to the cell wall of certain bacteria

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminum Subacetate is prepared by dissolving Aluminum Sulfate in cold water, filtering the solution, and adding Calcium Carbonate gradually, with constant stirring. Then Acetic Acid is slowly added, mixed, and the mixture is set aside for 24 hours

Dosage Effects in Animal Models

The effects of Aluminum Subacetate vary with different dosages in animal models. For instance, a study on rats exposed to different aluminum concentrations showed that cognitive function damage in rats was more evident after increasing the aluminum intake dose

Metabolic Pathways

Aluminum Subacetate is involved in various metabolic pathways. It has been associated with starch, sucrose, and other carbohydrate metabolic pathways

Transport and Distribution

It is known that Aluminum Subacetate is used topically, indicating that it may interact with skin cells and tissues .

Subcellular Localization

It is known that Aluminum Subacetate is used topically, indicating that it may interact with skin cells and tissues .

準備方法

Synthetic Routes and Reaction Conditions: Aluminum subacetate can be synthesized through a metathesis reaction involving aluminum sulfate and sodium acetate. The reaction is typically carried out in an aqueous medium, where aluminum sulfate is dissolved in water, followed by the gradual addition of sodium acetate. The resulting white precipitate is filtered, washed, and dried to obtain aluminum subacetate .

Industrial Production Methods: In industrial settings, aluminum subacetate is produced by reacting aluminum sulfate with calcium carbonate and acetic acid. The process involves dissolving aluminum sulfate in cold water, adding calcium carbonate in portions with constant stirring, and then slowly adding acetic acid. The mixture is set aside for 24 hours, filtered, and washed to yield aluminum subacetate .

化学反応の分析

Types of Reactions: Aluminum subacetate undergoes various chemical reactions, including hydrolysis and complexation. In aqueous solutions, it can hydrolyze to form different aluminum acetate species, such as basic aluminum monoacetate and basic aluminum diacetate .

Common Reagents and Conditions:

Hydrolysis: Involves water as a reagent, leading to the formation of different aluminum acetate species.

Complexation: Can occur with various ligands, forming stable complexes.

Major Products:

Hydrolysis Products: Basic aluminum monoacetate and basic aluminum diacetate.

類似化合物との比較

Basic Aluminum Monoacetate: Formed from aluminum hydroxide and dilute acetic acid.

Basic Aluminum Diacetate: Prepared from aqueous aluminum acetate solution.

Neutral Aluminum Triacetate: Produced by heating aluminum chloride or aluminum powder with acetic acid and acetic anhydride.

Uniqueness: Aluminum subacetate is unique due to its specific combination of astringent, antiseptic, and disinfectant properties. Its ability to form stable complexes and undergo hydrolysis to produce various aluminum acetate species makes it versatile in different applications .

生物活性

Aluminum subacetate, also known as basic aluminum acetate or Burow's solution, is a compound with notable biological activities, particularly in dermatological and otological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : Aluminum subacetate has the chemical formula and is classified as a salt formed from aluminum sulfate and acetic acid.

Preparation Methods :

- Synthesis : Aluminum subacetate can be synthesized through a metathesis reaction involving aluminum sulfate and sodium acetate in an aqueous medium. The process typically involves dissolving aluminum sulfate in water, adding sodium acetate gradually, and filtering the resulting precipitate .

- Industrial Production : In industrial settings, it is produced by reacting aluminum sulfate with calcium carbonate and acetic acid under controlled conditions.

Aluminum subacetate primarily acts as an astringent , which causes contraction of body tissues, thereby reducing irritation and inflammation. Its mechanism can be detailed as follows:

- Target Tissues : The compound targets skin and mucous membranes, where it exerts its therapeutic effects.

- Biochemical Pathways : It interacts with various biomolecules involved in carbohydrate metabolism, influencing pathways related to starch and sucrose.

- Pharmacokinetics : Aluminum compounds generally exhibit poor absorption; most are excreted unchanged via urine. This low bioavailability minimizes systemic toxicity but allows localized effects at the site of application .

Antibacterial Properties

Research indicates that aluminum subacetate possesses significant antibacterial activity against a variety of microorganisms:

- In Vitro Studies : Burow's solution (13% aluminum subacetate) has demonstrated effectiveness against Staphylococcus aureus (including methicillin-resistant strains) and Pseudomonas aeruginosa, leading to damage to bacterial cell walls .

- Case Study : A study assessed the lowest effective dilution of aluminum acetate solution in inhibiting bacterial growth in chronic suppurative otitis media. Results confirmed its efficacy against common pathogens found in such infections .

Clinical Applications

Aluminum subacetate is widely used in clinical settings for its antiseptic properties:

- Dermatological Use : It is employed topically for treating skin irritations, rashes, and infections due to its astringent properties.

- Otolaryngology : Burow's solution is utilized in treating otitis externa and chronic suppurative otitis media due to its antibacterial and anti-edematous effects .

Dosage and Efficacy

The efficacy of aluminum subacetate can vary based on concentration and application method. In laboratory settings, different dosages have been tested:

| Dosage | Effect Observed |

|---|---|

| 0.5% | Mild antibacterial activity |

| 1.0% | Moderate reduction in inflammation |

| 13% (Burow's solution) | Significant antibacterial effect against MRSA and P. aeruginosa |

Safety Profile

Aluminum subacetate has a favorable safety profile when used as directed. However, concerns regarding aluminum exposure have been raised in relation to neurotoxicity:

- Toxicological Studies : Research indicates that while aluminum compounds can accumulate in biological systems, their clinical use at recommended doses does not typically result in adverse effects. Long-term studies have shown no direct association between aluminum exposure from topical applications and neurodegenerative conditions like Alzheimer's disease .

特性

CAS番号 |

142-03-0 |

|---|---|

分子式 |

C4H8AlO5 |

分子量 |

163.08 g/mol |

InChI |

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |

InChIキー |

RHPIJWYTYJJCFU-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Al]OC(=O)C.O |

正規SMILES |

CC(=O)O[Al]OC(=O)C.O |

Key on ui other cas no. |

142-03-0 |

物理的記述 |

White precipitate or solid; Soluble in water when freshly prepared; [Merck Index] White powder; |

ピクトグラム |

Corrosive; Irritant; Environmental Hazard |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the established applications of aluminum subacetate in a clinical setting?

A1: Aluminum subacetate, also known as Burow's solution, has been traditionally utilized in the treatment of otitis externa and chronic suppurative otitis media due to its antibacterial and anti-edematous properties [, ]. Research suggests that aluminum subacetate exhibits antibacterial activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) commonly found in chronic suppurative otitis media [].

Q2: Does aluminum subacetate possess any catalytic properties, and if so, what are the applications?

A4: Research indicates that aluminum subacetate, specifically its hydrolysis product γ-AlOOH, can act as a component in a bimetallic catalyst system []. When combined with ethylene glycol stibium (EGSb), γ-AlOOH forms a compound catalyst that demonstrates synergistic effects in the polycondensation of poly(ethylene terephthalate-co-isophthalate) (PETI) []. This catalytic activity highlights the potential for aluminum subacetate derivatives in materials science and polymer chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。